molecular formula C21H23N5S B12247844 3-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyridazine

3-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyridazine

Cat. No.: B12247844
M. Wt: 377.5 g/mol
InChI Key: UKLNSISZQBDENM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyridazine is a complex organic compound that features a combination of several heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole, piperazine, and pyridazine rings in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the piperazine derivative, and finally the coupling with the pyridazine ring.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Piperazine Derivative Formation: The piperazine derivative can be prepared by reacting piperazine with an appropriate alkylating agent, such as 2-cyclopropyl-1,3-thiazol-4-ylmethyl chloride.

    Coupling with Pyridazine Ring: The final step involves the coupling of the piperazine derivative with a pyridazine precursor under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogens in the piperazine ring can be reduced to form secondary amines.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, while nucleophilic substitution can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic substitution can be facilitated using reagents like bromine or nitric acid, while nucleophilic substitution can be achieved using sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit antimicrobial, antiviral, or anticancer activities due to the presence of the thiazole and pyridazine rings.

    Medicine: It could be investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyridazine is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with metal ions or active sites in enzymes, while the piperazine ring can form hydrogen bonds with biological macromolecules. The pyridazine ring may contribute to the compound’s ability to intercalate into DNA or RNA, thereby affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir.

    Piperazine Derivatives: Compounds such as ciprofloxacin and sildenafil.

    Pyridazine Derivatives: Compounds such as hydralazine and cadralazine.

Uniqueness

3-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyridazine is unique due to the combination of three distinct heterocyclic rings in its structure

Properties

Molecular Formula

C21H23N5S

Molecular Weight

377.5 g/mol

IUPAC Name

2-cyclopropyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole

InChI

InChI=1S/C21H23N5S/c1-2-4-16(5-3-1)19-8-9-20(24-23-19)26-12-10-25(11-13-26)14-18-15-27-21(22-18)17-6-7-17/h1-5,8-9,15,17H,6-7,10-14H2

InChI Key

UKLNSISZQBDENM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CS2)CN3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.